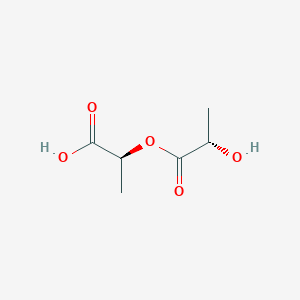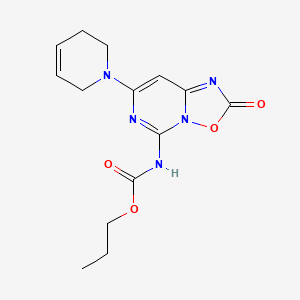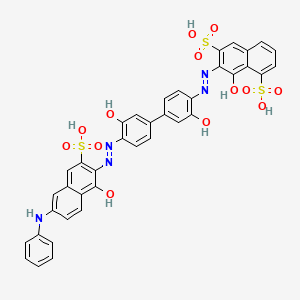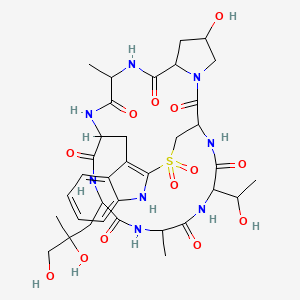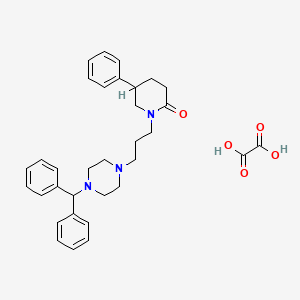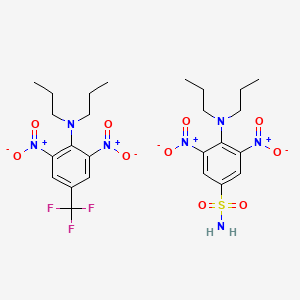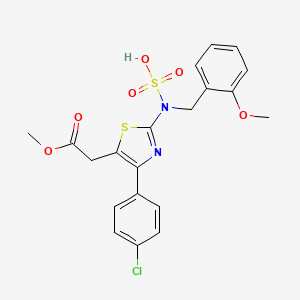
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of functional groups, including a thiazole ring, a chlorophenyl group, a methoxy group, and a sulfobenzylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions The process may start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole-5-acetic acid derivatives: Compounds with similar thiazole ring structures and varying functional groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups with different substituents.
Methoxy-substituted compounds: Molecules with methoxy groups attached to aromatic rings.
Uniqueness
The uniqueness of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102628-31-9 |
|---|---|
Molekularformel |
C20H19ClN2O6S2 |
Molekulargewicht |
483.0 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-methoxyphenyl)methyl]sulfamic acid |
InChI |
InChI=1S/C20H19ClN2O6S2/c1-28-16-6-4-3-5-14(16)12-23(31(25,26)27)20-22-19(13-7-9-15(21)10-8-13)17(30-20)11-18(24)29-2/h3-10H,11-12H2,1-2H3,(H,25,26,27) |
InChI-Schlüssel |
XNTPERBOPOADTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CN(C2=NC(=C(S2)CC(=O)OC)C3=CC=C(C=C3)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



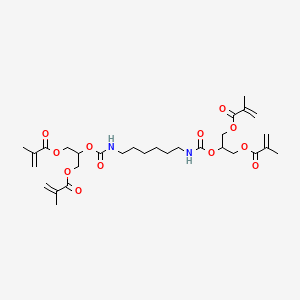
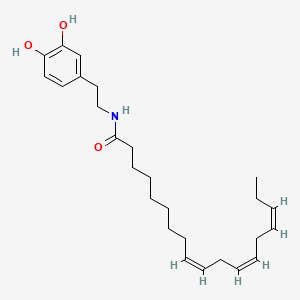
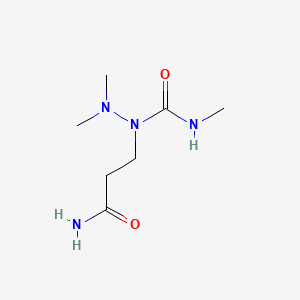
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)

